Cas no 1522693-81-7 (1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid)

1-(2,4-Dihydroxyphenyl)cyclohexane-1-carboxylic acid is a versatile intermediate in organic synthesis, characterized by its bifunctional structure combining a cyclohexane carboxylic acid moiety with a dihydroxyphenyl group. This compound is particularly valuable in pharmaceutical and fine chemical applications due to its potential as a building block for bioactive molecules. The presence of hydroxyl groups enhances its reactivity, enabling selective modifications, while the carboxylic acid functionality offers further derivatization opportunities. Its stability under various conditions makes it suitable for use in multi-step synthetic routes. Researchers may find it useful in developing antioxidants, ligands, or other specialized compounds requiring a rigid cyclohexane backbone with phenolic and carboxylic acid reactivity.
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid structure
1522693-81-7 structure
商品名:1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
CAS番号:1522693-81-7
MF:C13H16O4
メガワット:236.263744354248
CID:5948777
PubChem ID:82620908

1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
    • EN300-1737148
    • 1522693-81-7
    • インチ: 1S/C13H16O4/c14-9-4-5-10(11(15)8-9)13(12(16)17)6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2,(H,16,17)
    • InChIKey: KHUNVNWYMIDAOH-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2C=CC(=CC=2O)O)CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 236.10485899g/mol
  • どういたいしつりょう: 236.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 77.8Ų

1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1737148-10.0g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
10g
$3992.0 2023-06-04
Enamine
EN300-1737148-10g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
10g
$3992.0 2023-09-20
Enamine
EN300-1737148-0.25g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
0.25g
$855.0 2023-09-20
Enamine
EN300-1737148-2.5g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
2.5g
$1819.0 2023-09-20
Enamine
EN300-1737148-0.5g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
0.5g
$891.0 2023-09-20
Enamine
EN300-1737148-1.0g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
1g
$928.0 2023-06-04
Enamine
EN300-1737148-5.0g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
5g
$2692.0 2023-06-04
Enamine
EN300-1737148-0.1g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
0.1g
$817.0 2023-09-20
Enamine
EN300-1737148-0.05g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
0.05g
$780.0 2023-09-20
Enamine
EN300-1737148-1g
1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid
1522693-81-7
1g
$928.0 2023-09-20

1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid 関連文献

1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acidに関する追加情報

Introduction to 1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid (CAS No. 1522693-81-7)

1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid, identified by the chemical identifier CAS No. 1522693-81-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a cyclohexane ring substituted with a phenyl group bearing two hydroxyl groups, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and aliphatic moieties in its structure makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound’s structure is characterized by a cyclohexane core connected to a phenyl ring through a carboxylic acid linkage. The phenyl ring is further functionalized with two hydroxyl groups at the 2- and 4-positions, which are typical sites for hydrogen bonding interactions and can influence the compound’s solubility, stability, and reactivity. These features make it an attractive candidate for drug discovery programs targeting various therapeutic areas.

In recent years, there has been growing interest in natural product-inspired scaffolds due to their high binding affinity and low toxicity profiles. The 1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid structure resembles several bioactive molecules found in plants and marine organisms, which have been extensively studied for their pharmacological properties. For instance, related compounds have shown promise in inhibiting enzymes involved in inflammatory pathways, making this molecule a potential lead for developing novel anti-inflammatory agents.

One of the most compelling aspects of this compound is its potential as a bioactive molecule. Preliminary studies have suggested that derivatives of this scaffold may interact with specific biological targets, including enzymes and receptors implicated in metabolic disorders, neurodegenerative diseases, and cancer. The hydroxyl groups on the phenyl ring provide multiple sites for selective functionalization, allowing chemists to fine-tune the molecule’s properties for optimal biological activity.

The synthesis of 1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid has been explored using various organic transformations. A common approach involves the reaction of cyclohexanone with 2,4-dihydroxybenzoic acid under acidic conditions or through enzymatic catalysis. These methods leverage established synthetic protocols to construct the desired framework while maintaining high regioselectivity and yield. Advances in green chemistry have also enabled more sustainable routes to this compound, utilizing biocatalysts or microwave-assisted reactions to improve efficiency and reduce waste.

The pharmacological evaluation of 1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid has been the focus of several research groups. In vitro studies have demonstrated that certain derivatives exhibit inhibitory activity against key enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, some analogs have shown potential as kinase inhibitors, highlighting their utility in oncology research. These findings underscore the compound’s significance as a drug discovery candidate.

Recent advancements in computational chemistry have further accelerated the exploration of this scaffold. Molecular docking simulations have been used to predict binding interactions between 1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid derivatives and target proteins, providing insights into their mechanism of action. These computational approaches complement experimental work by identifying promising lead compounds for further optimization.

The chemical modifications of this molecule offer numerous possibilities for enhancing its biological profile. For example, introducing nitrogen-containing heterocycles into the phenyl ring can alter electronic properties and binding affinity. Similarly, replacing hydroxyl groups with halogen atoms or amine functionalities can open pathways to new classes of bioactive molecules. Such modifications are often guided by structure-activity relationship (SAR) studies aimed at maximizing potency while minimizing side effects.

In conclusion,1-(2,4-dihydroxyphenyl)cyclohexane-1-carboxylic acid (CAS No. 1522693-81-7) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of aromatic and aliphatic features makes it a valuable scaffold for developing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational biology, this molecule is poised to play a crucial role in future drug discovery efforts across multiple therapeutic domains.

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